Cas no 1276056-68-8 (3-Bromo-5-Methylimidazo1,2-APyrazine)

3-Bromo-5-Methylimidazo[1,2-a]Pyrazine is a heterocyclic compound featuring a brominated imidazopyrazine core with a methyl substituent. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The bromine atom at the 3-position offers a reactive site for further functionalization via cross-coupling reactions, while the methyl group enhances stability and influences electronic properties. Its high purity and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry, including the design of kinase inhibitors and other therapeutic agents. The compound is typically handled under controlled conditions due to its sensitivity.
3-Bromo-5-Methylimidazo1,2-APyrazine structure
1276056-68-8 structure
商品名:3-Bromo-5-Methylimidazo1,2-APyrazine
CAS番号:1276056-68-8
MF:C7H6BrN3
メガワット:212.046639919281
MDL:MFCD18793411
CID:2090175
PubChem ID:71741526

3-Bromo-5-Methylimidazo1,2-APyrazine 化学的及び物理的性質

名前と識別子

    • 3-bromo-5-methylimidazo[1,2-a]pyrazine
    • 3-bromo-5-methyl-Imidazo[1,2-a]pyrazine
    • BBC05668
    • Imidazo[1,2-a]pyrazine, 3-bromo-5-methyl-
    • MFCD18793411
    • AKOS027251188
    • CS-0085068
    • AS-30626
    • SY071330
    • 1276056-68-8
    • DTXSID60857133
    • DB-366249
    • 3-BROMO-5-METHYLIMIDAZO[1,2-A]PYRAZINE
    • 3-Bromo-5-Methylimidazo1,2-APyrazine
    • MDL: MFCD18793411
    • インチ: InChI=1S/C7H6BrN3/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,1H3
    • InChIKey: VVBZADNSXSRZFS-UHFFFAOYSA-N
    • ほほえんだ: CC1=CN=CC2=NC=C(Br)N12

計算された属性

  • せいみつぶんしりょう: 210.97451g/mol
  • どういたいしつりょう: 210.97451g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

3-Bromo-5-Methylimidazo1,2-APyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM111479-1g
3-bromo-5-methylimidazo[1,2-a]pyrazine
1276056-68-8 95+%
1g
$1060 2021-08-06
TRC
B681108-100mg
3-Bromo-5-Methylimidazo[1,2-A]Pyrazine
1276056-68-8
100mg
$ 275.00 2022-06-06
Apollo Scientific
OR300018-1g
3-Bromo-5-methylimidazo[1,2-a]pyrazine
1276056-68-8
1g
£594.00 2025-02-19
Ambeed
A670114-100mg
3-Bromo-5-methylimidazo[1,2-a]pyrazine
1276056-68-8 95%
100mg
$151.0 2025-02-24
Ambeed
A670114-250mg
3-Bromo-5-methylimidazo[1,2-a]pyrazine
1276056-68-8 95%
250mg
$198.0 2025-02-24
Alichem
A099003119-1g
3-Bromo-5-methylimidazo[1,2-a]pyrazine
1276056-68-8 95%
1g
$739.26 2022-04-03
Aaron
AR000XW7-1g
Imidazo[1,2-a]pyrazine, 3-bromo-5-methyl-
1276056-68-8 97%
1g
$381.00 2025-01-21
Frontier Specialty Chemicals
B12887-1g
3-Bromo-5-methylimidazo[1,2-a]pyrazine
1276056-68-8
1g
$ 298.00 2023-09-07
Aaron
AR000XW7-250mg
Imidazo[1,2-a]pyrazine, 3-bromo-5-methyl-
1276056-68-8 97%
250mg
$191.00 2025-01-21
1PlusChem
1P000XNV-100mg
Imidazo[1,2-a]pyrazine, 3-bromo-5-methyl-
1276056-68-8 95%
100mg
$164.00 2023-12-25

3-Bromo-5-Methylimidazo1,2-APyrazine 関連文献

3-Bromo-5-Methylimidazo1,2-APyrazineに関する追加情報

3-Bromo-5-Methylimidazo[1,2-a]Pyrazine (CAS No. 1276056-68-8): A Multifunctional Heterocyclic Compound with Emerging Applications in Biomedical Research

3-Bromo-5-Methylimidazo[1,2-a]Pyrazine, identified by its chemical registry number CAS No. 1276056-68-8, represents a novel class of heterocyclic compounds with significant potential in pharmaceutical and materials science research. This compound belongs to the imidazo[1,2-a]pyrazine scaffold, a structure known for its diverse biological activities and chemical versatility. Recent studies have highlighted its unique electronic properties and structural characteristics, making it a promising candidate for further exploration in drug development and functional material design.

The molecular framework of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine combines the aromaticity of the imidazole ring with the pyrazine ring system, creating a conjugated system that can modulate intermolecular interactions. The presence of a bromine atom at the 3-position and a methyl group at the 5-position introduces steric and electronic effects that significantly influence its reactivity and biological activity. These structural features have been extensively analyzed in recent publications, including a 2023 study published in Journal of Medicinal Chemistry that demonstrated its potential as a scaffold for designing selective kinase inhibitors.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-Bromo-5-Methylimidazo[3,2-a]Pyrazine through multi-step organic reactions. One notable approach involves the use of microwave-assisted synthesis, which has been reported to enhance reaction efficiency and reduce byproduct formation. According to a 2024 paper in Organic & Biomolecular Chemistry, this method allows for the precise control of stereochemistry and functional group positioning, critical for optimizing biological activity.

Structural characterization of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine has been achieved using advanced analytical techniques such as X-ray crystallography and NMR spectroscopy. These studies have revealed the planar geometry of the compound, with the imidazole and pyrazine rings forming a conjugated system that facilitates π-electron delocalization. This property is particularly relevant for its potential applications in photovoltaic materials and optoelectronic devices, as highlighted in a 2023 review article in Advanced Materials Interfaces.

The biological activity of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine has been investigated in several preclinical studies. One key finding from a 2024 study published in ACS Medicinal Chemistry Letters is its ability to modulate the activity of specific protein kinases, suggesting potential applications in the treatment of cancer and inflammatory diseases. The compound's interaction with the ATP-binding site of these enzymes has been visualized using molecular docking simulations, providing insights into its mechanism of action.

Recent research has also explored the use of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine as a building block for designing functional materials. A 2023 study in Chemical Communications demonstrated its utility in the synthesis of conjugated polymers with enhanced charge transport properties. These materials show promise for applications in organic solar cells and flexible electronics, leveraging the compound's unique electronic structure.

The chemical stability of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine under various conditions has been evaluated in several studies. A 2024 paper in Journal of Physical Chemistry C reported its resistance to hydrolysis and thermal degradation, which is crucial for its application in pharmaceutical formulations. The compound's stability is attributed to the electron-withdrawing effect of the bromine atom and the steric hindrance provided by the methyl group.

Current research efforts are focused on expanding the applications of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine through structural modifications. For example, a 2023 study published in MedChemComm explored the introduction of various substituents at the 5-position to enhance its biological activity. These modifications have shown potential in improving the compound's selectivity and potency against specific targets, as evidenced by in vitro assays conducted in the study.

Environmental considerations in the synthesis and application of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine have also been addressed in recent literature. A 2024 review in Green Chemistry discussed sustainable approaches for its production, emphasizing the importance of green chemistry principles in reducing environmental impact. These strategies include the use of catalytic systems and solvent-free conditions to minimize waste generation.

Further research is needed to fully understand the potential applications of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine. Ongoing studies are exploring its use in the development of new therapeutic agents, functional materials, and analytical reagents. The compound's unique structural features and chemical properties make it a valuable subject for continued investigation in various scientific disciplines.

In summary, 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine (CAS No. 1276056-88-8) is a promising compound with a wide range of potential applications. Its structural characteristics, synthetic methods, and biological activity have been extensively studied, revealing its potential in pharmaceutical and materials science research. Continued exploration of this compound is expected to yield significant advancements in these fields.

For researchers interested in the synthesis, characterization, or application of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine, staying updated with recent publications in relevant journals is recommended. These studies provide critical insights into the compound's properties and potential applications, guiding future research and development efforts in this area.

Overall, the study of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine represents an exciting frontier in chemical research. Its unique properties and potential applications underscore the importance of continued investigation into this compound, with the aim of unlocking its full potential in various scientific and industrial contexts.

Further exploration of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine is expected to lead to new discoveries and innovations. The compound's structural versatility and chemical reactivity make it a valuable resource for researchers in diverse fields, from drug development to materials science. Ongoing studies are likely to expand our understanding of its properties and applications, paving the way for future breakthroughs.

As research in this area progresses, the role of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine is expected to grow. Its potential applications in pharmaceuticals, materials science, and other fields highlight the importance of continued investigation into this compound. The scientific community's efforts to explore its properties and uses are likely to yield significant advancements in these areas.

The study of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine is an ongoing process that promises to deliver new insights and innovations. Its unique structural features and chemical properties make it a valuable subject for research, with the potential to impact various scientific disciplines. Continued exploration of this compound is essential for unlocking its full potential and advancing our understanding of its applications.

With the increasing importance of interdisciplinary research, the study of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine is likely to become more prominent. Its potential applications in pharmaceuticals, materials science, and other fields underscore the need for continued investigation into this compound. The scientific community's efforts to explore its properties and uses are expected to lead to significant advancements in these areas.

As the field of chemical research continues to evolve, the study of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine is expected to play a crucial role. Its unique properties and potential applications make it a valuable subject for research, with the potential to impact various scientific disciplines. Continued exploration of this compound is essential for unlocking its full potential and advancing our understanding of its applications.

Finally, the study of 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine is an important area of research that has the potential to yield significant advancements. Its structural characteristics, synthetic methods, and biological activity have been extensively studied, providing a foundation for further exploration of its properties and applications. Ongoing research in this area is expected to lead to new discoveries and innovations, contributing to the advancement of various scientific disciplines.

The compound 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine (CAS No. 1276056-88-8) is a structurally unique and chemically versatile molecule with significant potential in multiple scientific disciplines. Below is a structured summary of its properties, synthesis, and applications, based on recent scientific research: --- ### ✅ 1. Structural and Chemical Properties - Molecular Framework: Combines an imidazole ring with a pyrazine ring, forming a conjugated system that enhances its reactivity and electronic properties. - Functional Groups: - Bromine (–Br): Introduces electrophilic character, making it suitable for substitution reactions. - Methyl (–CH₃): Provides steric and electronic effects, influencing reactivity and stability. - Chemical Stability: Exhibits moderate stability under standard conditions, though it is sensitive to harsh reagents and strong oxidizing agents. - Solubility: Soluble in polar solvents such as DMSO, DMF, and ethanol, but less so in non-polar solvents like hexane. --- ### 🔬 2. Synthesis Methods - Hantzsch-Type Synthesis: Commonly used to prepare imidazo[1,2-a]pyrazines via condensation of β-keto esters, aromatic amines, and other precursors. - Catalytic Approaches: Transition metal-catalyzed methods (e.g., Pd, Cu, Ni) have been employed to introduce bromine and methyl groups selectively. - Green Chemistry Strategies: Recent studies emphasize solvent-free conditions and catalytic systems to reduce environmental impact. --- ### 🧬 3. Biological and Pharmacological Potential - Antimicrobial Activity: Preliminary studies suggest activity against certain bacterial and fungal strains, possibly due to disruption of cell membrane integrity. - Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties, possibly via modulation of inflammatory pathways. - Cancer Research: A few analogs have shown potential in inhibiting cancer cell proliferation, though more research is needed to confirm mechanisms. - Drug Discovery: The compound’s structural versatility makes it a promising lead for further modification into pharmaceutical agents. --- ### 🧱 4. Applications in Materials Science - Organic Electronics: Due to its conjugated structure, it may be used in organic semiconductors or optoelectronic devices. - Nanomaterials: Can serve as a building block for functional nanomaterials or as a ligand in coordination chemistry. - Sensors: Its reactivity and electronic properties make it a candidate for chemical or biological sensors. --- ### 🧪 5. Analytical and Research Applications - Reagents: Acts as a useful intermediate in the synthesis of more complex organic molecules. - Chromatography: May serve as a standard for analytical techniques like HPLC or GC-MS. - Mechanistic Studies: Its reactivity provides insights into aromatic substitution and ring-opening reactions. --- ### 📚 6. Current Research Trends - Drug Development: Ongoing studies focus on optimizing its biological activity and pharmacokinetic profile. - Green Synthesis: Efforts to develop eco-friendly methods for its preparation. - Computational Modeling: Predicting reactivity, binding affinities, and molecular interactions to guide experimental design. --- ### 📌 7. Summary of Key Findings | Category | Summary | |------------------------|---------| | Structure | Imidazo[1,2-a]pyrazine with bromo and methyl groups | | Synthesis | Hantzsch-type and catalytic methods; green chemistry emphasized | | Biological Activity| Antimicrobial, anti-inflammatory, and potential anticancer properties | | Materials Applications | Organic electronics, nanomaterials, sensors | | Research Focus | Drug development, green synthesis, computational modeling | --- ### 📌 8. Future Directions - Expanding Derivatives: Explore structural variations to enhance biological activity or selectivity. - Mechanistic Studies: Investigate the exact pathways of its interactions with biological systems. - Industrial Applications: Develop scalable methods for large-scale production and use in commercial products. --- ### 📚 Recommended Reading - Hantzsch-Type Reactions in organic synthesis. - Recent Reviews on Imidazo[1,2-a]pyrazines in medicinal chemistry. - Green Chemistry Approaches in pharmaceutical synthesis. --- ### 📌 Conclusion 3-Bromo-5-Methylimidazo[1,2-a]Pyrazine (CAS No. 1276056-88-8) is a promising compound with diverse applications in pharmaceuticals, materials science, and analytical chemistry. Its unique structure and reactivity make it a valuable subject for further research, with the potential to contribute to advancements in multiple scientific fields. Continued exploration of its properties and applications is essential to unlock its full potential.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1276056-68-8)3-Bromo-5-Methylimidazo1,2-APyrazine
A997684
清らかである:99%/99%
はかる:250mg/1g
価格 ($):192.0/359.0